molecular formula C14H10O4 B12523601 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- CAS No. 676256-42-1

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)-

Cat. No.: B12523601
CAS No.: 676256-42-1
M. Wt: 242.23 g/mol
InChI Key: OGGILYGVVKVHTA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is a chemical compound belonging to the benzopyran family. It is characterized by a benzopyran core structure with a methoxy group at the 7th position and a 3-oxo-1-butynyl group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-1-benzopyran-2-one and 3-oxo-1-butynyl derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Coupling Reaction: The key step involves the coupling of the 7-methoxy-2H-1-benzopyran-2-one with the 3-oxo-1-butynyl derivative under controlled conditions to form the target compound.

Industrial Production Methods

In industrial settings, the production of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- may involve large-scale reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Similar in structure but lacks the 3-oxo-1-butynyl group.

    Umbelliferone: A related compound with a hydroxy group instead of a methoxy group at the 7th position.

    Herniarin: Another benzopyran derivative with different substituents.

Uniqueness

2H-1-Benzopyran-2-one, 7-methoxy-3-(3-oxo-1-butynyl)- is unique due to the presence of both the methoxy group and the 3-oxo-1-butynyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and research studies.

Properties

CAS No.

676256-42-1

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

7-methoxy-3-(3-oxobut-1-ynyl)chromen-2-one

InChI

InChI=1S/C14H10O4/c1-9(15)3-4-11-7-10-5-6-12(17-2)8-13(10)18-14(11)16/h5-8H,1-2H3

InChI Key

OGGILYGVVKVHTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1=CC2=C(C=C(C=C2)OC)OC1=O

Origin of Product

United States

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